Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- is a unique organosilicon compound characterized by its complex structure, which includes multiple triple bonds and an aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the acetylenic units .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its role in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism by which Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- exerts its effects involves its ability to participate in various chemical reactions due to its multiple triple bonds and aromatic ring. These structural features allow it to interact with different molecular targets and pathways, facilitating the formation of complex products and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the multiple triple bonds.
Phenyltrimethylsilane: Another related compound with a simpler structure.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group but fewer triple bonds .
Eigenschaften
CAS-Nummer |
596122-61-1 |
---|---|
Molekularformel |
C17H14Si |
Molekulargewicht |
246.38 g/mol |
IUPAC-Name |
trimethyl(8-phenylocta-1,3,5,7-tetraynyl)silane |
InChI |
InChI=1S/C17H14Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-3H3 |
InChI-Schlüssel |
QVMIMLYTBWBHNL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC#CC#CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.